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Compound of Interest

2-((tert-Butoxycarbonyl)amino)-4-
Compound Name:
chlorobenzoic acid

Cat. No.: B147920

An In-depth Technical Guide to 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid

Introduction

2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid is a substituted aromatic carboxylic
acid that serves as a valuable intermediate in organic synthesis. Its structure incorporates three
key functional features: a carboxylic acid group, a chloro substituent, and a tert-Butoxycarbonyl
(Boc) protected amine. This combination makes it a versatile building block, particularly in the
development of Active Pharmaceutical Ingredients (APIs). The Boc group provides a stable yet
readily cleavable protecting group for the amine, allowing for selective reactions at other
positions on the molecule. The carboxylic acid and chloro groups serve as handles for further
chemical modification, such as amide bond formation or palladium-catalyzed cross-coupling
reactions (e.g., Suzuki or Buchwald-Hartwig aminations), respectively.[1] This guide provides a
comprehensive overview of its chemical properties, synthesis, spectroscopic data, and
applications for researchers and professionals in drug development, with a focus on its
potential in oncology and central nervous system (CNS) therapies.[1]

Physicochemical and Molecular Data

The fundamental properties of 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid are
summarized below. This data is essential for its handling, reaction setup, and analytical
characterization.
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Property Value Reference
CAS Number 136290-47-6 [1]
Molecular Formula C12H14CINO4 [1]
Molecular Weight 271.7 g/mol [1]
Boiling Point 352.4°C [1]
Storage Temperature 2-8°C [1]

Synthesis and Purification

The most common route for synthesizing 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic

acid involves the protection of the amino group of its precursor, 2-amino-4-chlorobenzoic acid,

using di-tert-butyl dicarbonate (Bocz0).
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Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Boc Protection of 2-Amino-4-
chlorobenzoic Acid

This protocol describes a general laboratory-scale procedure for the synthesis of 2-((tert-
Butoxycarbonyl)amino)-4-chlorobenzoic acid.

Materials:

e 2-Amino-4-chlorobenzoic acid

» Di-tert-butyl dicarbonate (Bocz0)

¢ Sodium hydroxide (NaOH) or Triethylamine (TEA)

o Tetrahydrofuran (THF) or Dioxane

» Water

o Ethyl acetate

e 1 M Hydrochloric acid (HCI)

e Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0Oa4)
» Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:

» Dissolution: In a round-bottom flask, dissolve 2-amino-4-chlorobenzoic acid (1 equivalent) in
a suitable solvent mixture, such as THF/water or dioxane/water.

» Basification: Cool the solution in an ice bath and add a base (e.g., 1.1 equivalents of NaOH
dissolved in water, or 1.2 equivalents of TEA) to deprotonate the carboxylic acid and facilitate
the reaction.
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e Boc Anhydride Addition: While stirring vigorously at 0°C, add di-tert-butyl dicarbonate (1.1
equivalents) to the reaction mixture either neat or as a solution in the organic solvent.

» Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor
the reaction progress using Thin Layer Chromatography (TLC).

o Workup:

o Once the reaction is complete, remove the organic solvent under reduced pressure using
a rotary evaporator.

o Dilute the remaining aqueous residue with water and wash with a non-polar solvent like
hexanes to remove unreacted Boc anhydride.

o Cool the aqueous layer in an ice bath and carefully acidify to a pH of ~2-3 with 1 M HCI.
The product should precipitate as a solid.

o Extract the product into ethyl acetate (3x).

o Combine the organic layers, wash with brine, dry over anhydrous MgSOa or Na2S0Oa4, and
filter.

 Purification: Concentrate the filtrate under reduced pressure to yield the crude product.
Further purification can be achieved by recrystallization from a suitable solvent system (e.qg.,
ethyl acetate/hexanes) to afford 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid as
a solid.

Spectroscopic Data and Analysis

While comprehensive, experimentally verified spectroscopic data for this specific compound is
not widely published, the following tables outline the expected spectral characteristics based on
its chemical structure and data from analogous compounds.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectral Data
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~12.0 - 13.0 Broad Singlet 1H -COOH
~85-95 Singlet 1H -NH-Boc
Aromatic CH (ortho to
~7.8-8.0 Doublet 1H
COOH)
Aromatic CH (meta to
~7.3-75 Doublet of Doublets 1H
COOH, ortho to CI)
Aromatic CH (ortho to
~7.0-7.2 Doublet 1H
NHBoc)
| 1.4 - 1.6 | Singlet | 9H | -C(CHs)s |
Table 2: Predicted 3C NMR Spectral Data
Chemical Shift (6, ppm) Assignment

~168 - 172 C=0 (Carboxylic Acid)
~152 - 155 C=0 (Boc Carbamate)
~140 - 145 Aromatic C-NHBoc
~135 - 140 Aromatic C-ClI
~130 - 133 Aromatic CH
~120 - 128 Aromatic CH
~115-120 Aromatic CH
~110 - 115 Aromatic C-COOH
~80 - 83 -C(CH3)s3
| ~28 - 29 | -C(CHs)3 |
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Infrared (IR) Spectroscopy

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm~?) Functional Group Vibration

2500-3300 (broad) Carboxylic Acid O-H Stretch
3200-3400 Carbamate N-H Stretch
~1710-1730 Carbamate C=0 Stretch
~1680-1700 Carboxylic Acid C=0 Stretch
~1500-1550 Aromatic/Amide C=C Stretch / N-H Bend
~1150-1250 Carbamate C-O Stretch

| ~700-800 | Aromatic | C-ClI Stretch |

General Protocol for Spectroscopic Analysis

Objective: To obtain *H NMR, 13C NMR, and IR spectra for structural confirmation.
Methodology:

 NMR Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL
of a suitable deuterated solvent (e.g., DMSO-de or CDCI3) in an NMR tube.

* NMR Acquisition: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to acquire
one-dimensional *H and 3C spectra.

» IR Sample Preparation (KBr Pellet): Grind 1-2 mg of the dry product with ~100 mg of dry
potassium bromide (KBr) powder until a fine, homogeneous mixture is obtained. Press the
mixture into a translucent pellet using a hydraulic press.[2]

e IR Acquisition: Use a Fourier-Transform Infrared (FTIR) spectrometer to acquire a spectrum
over a range of 4000-400 cm~1.[2]

Applications in Drug Development
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The primary utility of 2-((tert-Butoxycarbonyl)amino)-4-chlorobenzoic acid lies in its role as
a versatile intermediate for constructing more complex molecules with potential therapeutic
value.

o Protected Building Block: The Boc-protected amine allows for the selective modification of
the carboxylic acid group (e.g., amide coupling) without interference from the nucleophilic
amine. The Boc group can be removed later under acidic conditions.

» Scaffold for Kinase Inhibitors: While direct biological activity for this specific compound is not
widely reported, the closely related 4-amino-3-chlorobenzoic acid scaffold has been
successfully used to develop potent inhibitors of the Epidermal Growth Factor Receptor
(EGFR) tyrosine kinase.[3][4] EGFR is a critical target in cancer therapy, as its overactivation
drives tumor cell proliferation and survival.[4] The structural similarity suggests that 2-((tert-
Butoxycarbonyl)amino)-4-chlorobenzoic acid is a promising starting point for synthesizing
novel kinase inhibitors.

Relevant Signaling Pathway: EGFR-Mediated
Proliferation

Derivatives of aminobenzoic acids often target kinase signaling pathways critical for cancer cell
growth. The EGFR pathway is a prime example, activating downstream cascades like the
PISK/Akt/mTOR and Ras/Raf/MEK/ERK (MAPK) pathways, which ultimately promote cell
proliferation and survival.[5]
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Caption: EGFR signaling pathway and potential point of therapeutic intervention.
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Safety and Handling

o Storage: The compound should be stored in a cool, dry place, typically between 2-8°C, and
protected from light.[1]

e Handling: As with all laboratory chemicals, standard personal protective equipment (PPE),
including safety glasses, gloves, and a lab coat, should be worn when handling this
compound. Work should be conducted in a well-ventilated fume hood. For detailed safety
information, consult the material safety data sheet (MSDS) from the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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